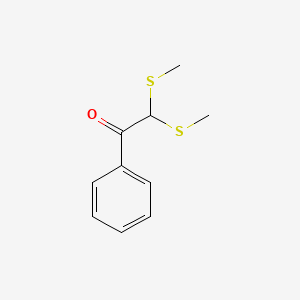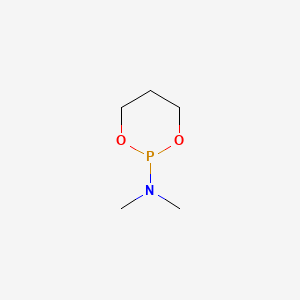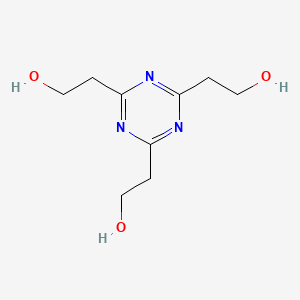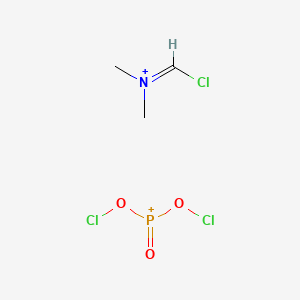
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .
Industrial Production Methods
化学反応の分析
Types of Reactions
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .
Common Reagents and Conditions
The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .
Major Products Formed
The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .
科学的研究の応用
作用機序
The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .
類似化合物との比較
Similar Compounds
12-Hydroxyoleic Acid: Similar polymerization and depolymerization reactions are observed when 12-hydroxyoleic acid is treated with Lipase CA®.
12-Hydroxydodecanoic Acid: Only polymerization occurs when 12-hydroxydodecanoic acid is treated with Lipase CA®, highlighting the unique structural requirements for the formation of cyclic diesters.
Uniqueness
The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .
特性
CAS番号 |
20602-43-1 |
|---|---|
分子式 |
C36H68O4 |
分子量 |
564.9 g/mol |
IUPAC名 |
13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3 |
InChIキー |
GUXJOCNDAOVARL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


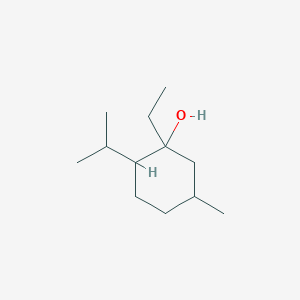
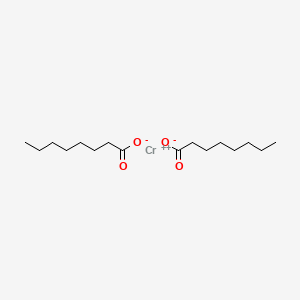

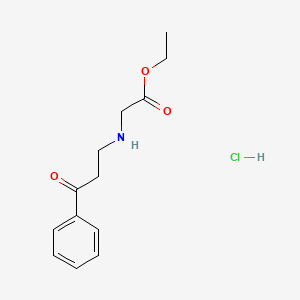
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
